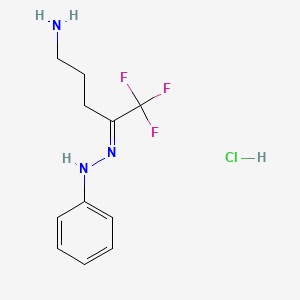

(E)-1-(5-amino-1,1,1-trifluoropentan-2-ylidene)-2-phenylhydrazine hydrochloride

Description

(E)-1-(5-Amino-1,1,1-trifluoropentan-2-ylidene)-2-phenylhydrazine hydrochloride (CAS: 1809176-30-4) is a fluorinated hydrazine derivative with the molecular formula C₁₁H₁₅ClF₃N₃ and a molecular weight of 281.71 g/mol . Its IUPAC name is N-[(5-amino-1,1,1-trifluoropentan-2-ylidene)amino]aniline hydrochloride. The compound features a trifluoromethyl group (-CF₃) and a hydrazine backbone, which confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs . It is supplied as a powder with storage conditions at 4°C, though detailed safety data remain unpublished .

Properties

IUPAC Name |

N-[(E)-(5-amino-1,1,1-trifluoropentan-2-ylidene)amino]aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N3.ClH/c12-11(13,14)10(7-4-8-15)17-16-9-5-2-1-3-6-9;/h1-3,5-6,16H,4,7-8,15H2;1H/b17-10+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXWZVVAAZXBLN-LZMXEPDESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN=C(CCCN)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N/N=C(\CCCN)/C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1-(5-amino-1,1,1-trifluoropentan-2-ylidene)-2-phenylhydrazine hydrochloride is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C11H15ClF3N3

- Molecular Weight : 281.71 g/mol

- CAS Number : 1809176-30-4

- Appearance : Powder

The compound belongs to the hydrazine class and features a trifluoropropyl moiety which enhances its chemical reactivity and biological potential. Its structure includes a phenyl group and a hydrazine moiety, both of which are known for their reactivity in organic synthesis and potential biological activity .

The biological activity of this compound is attributed to its ability to interact with various biological targets. The trifluoromethyl group is believed to enhance binding affinity to certain enzymes or receptors, while the amino and phenylhydrazine groups facilitate specific interactions that can modulate the activity of target molecules .

Antifungal Activity

Research has indicated that hydrazine derivatives exhibit significant antifungal properties. For instance, phenylhydrazides have shown effectiveness against fluconazole-resistant fungi, with minimum inhibitory concentrations (MICs) indicating potent activity . The compound's structural similarities suggest it may also possess antifungal properties.

Antioxidant and Anticancer Effects

Hydrazines are known to exhibit antioxidant properties and have been studied for their potential anticancer effects. In particular, compounds within this class can inhibit lipoxygenase, an enzyme involved in inflammatory responses and cancer progression .

Study on Zebrafish Embryos

A notable study investigated the effects of phenylhydrazine hydrochloride on zebrafish embryos, revealing dose-dependent toxicity and developmental abnormalities. The findings indicated that exposure led to significant apoptotic activity in the embryos, highlighting the compound's potential cytotoxic effects . This suggests that while hydrazines may have therapeutic potential, they also pose risks that must be carefully evaluated.

Structure-Activity Relationship (SAR)

Further research into the structure-activity relationship of hydrazines has identified specific modifications that enhance biological activity. For example, variations in substituents on the hydrazine backbone can significantly alter potency against various biological targets. This underscores the importance of structural optimization in developing effective therapeutic agents from this chemical class .

Summary of Biological Activities

Scientific Research Applications

The compound (E)-1-(5-amino-1,1,1-trifluoropentan-2-ylidene)-2-phenylhydrazine hydrochloride is a specialized hydrazine derivative with various potential applications in scientific research, particularly in medicinal chemistry and materials science. This article explores its applications, synthesizing insights from diverse sources.

Basic Information

- Chemical Formula : C₁₁H₁₄ClF₃N₃

- Molecular Weight : 281.71 g/mol

- CAS Number : 1809176-29-1

- Appearance : Powder

- Storage Temperature : 4 °C

Structural Characteristics

The compound features a trifluoropropyl group which enhances its reactivity and potential biological activity. The presence of the hydrazine moiety suggests possible applications in the synthesis of various nitrogen-containing compounds.

Medicinal Chemistry

The compound's structure indicates potential use as a precursor for developing pharmaceuticals. Its hydrazine component is often associated with anti-tumor and anti-inflammatory activities.

Case Studies

- Anticancer Activity : Research has shown that hydrazine derivatives can inhibit cancer cell proliferation. Studies involving similar compounds have demonstrated their ability to induce apoptosis in cancer cells, suggesting that this compound may exhibit similar properties.

Material Science

Due to its unique structural features, this compound can be utilized in the development of advanced materials, particularly in polymer chemistry.

Applications

- Polymer Synthesis : The trifluoropropyl group can impart desirable properties such as hydrophobicity and thermal stability to polymers.

Agrochemicals

The compound may also find applications in the agrochemical sector as a potential pesticide or herbicide due to its nitrogen-rich structure which is common among agrochemical agents.

Research Insights

Studies on similar hydrazine derivatives have indicated their effectiveness in pest control, providing a basis for exploring this compound's efficacy against agricultural pests.

Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Time Required | Complexity Level |

|---|---|---|---|

| One-pot synthesis | 80 | 4 hours | Moderate |

| Multi-step synthesis | 70 | 12 hours | High |

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Hydrazine Derivatives

Physicochemical Properties

- Melting Points : The target compound’s melting point is unreported, but related hydrazines exhibit a range:

- Solubility: The hydrochloride salt form of the target compound suggests good solubility in polar solvents (e.g., ethanol, water), similar to other hydrazine hydrochlorides .

Spectroscopic Characterization

- NMR : The target compound’s ¹H NMR would display signals for the phenyl group (~7.2–7.6 ppm), NH₂ protons (~3–5 ppm), and CF₃-associated carbons in ¹³C NMR (~110–120 ppm) . Comparable shifts are observed in (E)-1-(4-chlorobenzylidene)-2-phenylhydrazine (aromatic protons at 7.3–8.2 ppm ).

- Mass Spectrometry : The molecular ion peak at m/z 281.71 aligns with its molecular weight, while fragmentation patterns would highlight the -CF₃ and hydrazine backbone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.